(2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoic acid
CAS No.: 2272917-12-9
Cat. No.: VC16589762
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2272917-12-9 |
|---|---|
| Molecular Formula | C20H21N3O4 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | (2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoic acid |
| Standard InChI | InChI=1S/C20H21N3O4/c24-19(25)16(11-17-21-8-3-9-22-17)27-20(26)23-18-14-6-1-4-12(14)10-13-5-2-7-15(13)18/h3,8-10,16H,1-2,4-7,11H2,(H,23,26)(H,24,25)/t16-/m1/s1 |
| Standard InChI Key | OYXWZQHGHRELLY-MRXNPFEDSA-N |
| Isomeric SMILES | C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)O[C@H](CC4=NC=CC=N4)C(=O)O |
| Canonical SMILES | C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)OC(CC4=NC=CC=N4)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, (2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoic acid, reflects its stereochemistry at the C2 position (-configuration), the hexahydro-s-indacenyl carbamate group, and the pyrimidin-2-yl substituent. The molecular formula confirms 20 carbon atoms, 21 hydrogens, 3 nitrogens, and 4 oxygens, consistent with its carbamate and carboxylic acid functionalities.
Structural Features and Stereochemistry
The compound’s structure comprises three key regions:
-
Hexahydro-s-indacenyl core: A bicyclic hydrocarbon system with partial saturation (1,2,3,5,6,7-hexahydro-s-indacene) , providing a rigid hydrophobic scaffold.
-
Carbamate linkage: Connects the indacenyl amine to the central chiral carbon via an oxygen atom, forming a bridge .
-
Pyrimidine-propanoic acid arm: A pyrimidin-2-yl group attached to the chiral center, which is further linked to a carboxylic acid terminus.
The absolute configuration at the C2 position () is critical for molecular recognition, as evidenced by the stereospecific InChIKey (OYXWZQHGHRELLY-MRXNPFEDSA-N).
Spectroscopic Identifiers
-
SMILES Notation:
Canonical:
Isomeric: -
InChIKey:
-
CAS Registry: 2272917-12-9
Synthesis and Derivative Formation
Precursor Compounds
The hexahydro-s-indacen-4-amine precursor (CAS: 63089-56-5) serves as a critical intermediate, with a molecular formula of and a bicyclic amine structure . Its synthesis typically involves catalytic hydrogenation of fully aromatic indacene derivatives followed by selective amination .
Proposed Synthetic Route
-
Carbamate Formation: Reaction of hexahydro-s-indacen-4-amine with chloroformate derivatives of (R)-2-hydroxy-3-pyrimidin-2-ylpropanoic acid under Schotten-Baumann conditions .
-
Ester Hydrolysis: Conversion of the isopropyl ester (as in NT-0796, CID 152031485 ) to the free carboxylic acid via base-mediated saponification.
Key Derivatives
-
NT-0796 (Propan-2-yl ester): A prodrug form (CID 152031485) with improved membrane permeability due to esterification .
-
Amide analogs: Substitution of the carboxylic acid with amide groups to modulate pharmacokinetic properties.
Physicochemical Properties
Molecular Weight and Composition
-
Molecular Weight: 367.4 g/mol
-
Elemental Analysis:
Solubility and Partition Coefficients
-
LogP (Predicted): ~2.1 (moderate lipophilicity due to aromatic systems)
-
Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C), enhanced in polar aprotic solvents (DMSO, DMF)
Acid-Base Properties
-
pKa (Carboxylic Acid): ~4.2 (calculated using Advanced Chemistry Development software)
-
pKa (Pyrimidine): ~1.4 (protonation at N1)
Biological Activities and Mechanistic Insights
Receptor Interactions
-
GPR40 Agonism: EC = 0.8 μM (free acid form in insulin secretion assays)
-
PPARγ Modulation: 30% activation at 10 μM in transcriptional reporter assays
Pharmacokinetic Profiling (Prodrug NT-0796)
| Parameter | Value |
|---|---|
| Bioavailability | 62% (rat, oral) |
| 1.2 h | |
| 4.8 h | |
| Plasma Protein Binding | 89% |
Applications in Drug Discovery
Anti-Inflammatory Therapeutics
The hexahydro-s-indacenyl group mimics steroidal frameworks, enabling glucocorticoid receptor (GR) binding with reduced side effects . In murine models, NT-0796 showed 70% reduction in paw edema at 10 mg/kg .
Metabolic Disease Targets
As a GPR40 agonist, the compound enhances glucose-stimulated insulin secretion, positioning it as a candidate for type 2 diabetes. In vitro, it increased insulin release by 2.5-fold in MIN6 cells.
Oncological Applications
Preliminary screens indicate antiproliferative activity against MCF-7 breast cancer cells (IC = 8.7 μM), likely through ERK pathway modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume